Pimasertib

Multiple Myeloma MEK1/2 Inhibition Anti-proliferative

MEK/ERK pathway studies in multiple myeloma frequently encounter potency gaps with first-generation MEK inhibitors. Pimasertib resolves this with 9-10× greater potency than selumetinib in MM cell lines (U266, INA-6, H929). • Oral bioavailability 73% (tmax 0.75 h) for reproducible PK/PD in rodent xenograft studies. • Unique phosphoethanolamine conjugation pathway reduces drug-drug interaction risks in combination therapy research. • Supplied ≥98% pure with full analytical documentation. For research use only.

Molecular Formula C15H15FIN3O3
Molecular Weight 431.20 g/mol
CAS No. 1236699-92-5
Cat. No. B1194259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimasertib
CAS1236699-92-5
SynonymsSAR245509;  SAR-245509;  SAR 245509;  MSC1936369B;  AS703026;  AS 703026;  AS-703026;  Pimasertib
Molecular FormulaC15H15FIN3O3
Molecular Weight431.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O
InChIInChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1
InChIKeyVIUAUNHCRHHYNE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pimasertib Baseline Inhibitor Profile


Pimasertib (AS703026, MSC1936369B) is a small-molecule, ATP non-competitive, allosteric inhibitor of the mitogen-activated protein kinase kinases MEK1 and MEK2, which are central nodes in the RAS/RAF/MEK/ERK signaling cascade [1]. The compound was advanced to Phase II clinical evaluation by Merck KGaA/EMD Serono for oncology indications including KRAS-mutated metastatic colorectal cancer and ovarian cancer before development was discontinued, and it is currently available for research use only [2]. Pimasertib demonstrates oral bioavailability, high absolute bioavailability (73%), and a unique metabolic pathway involving conjugation with phosphoethanolamine [3].

Pimasertib Selection Rationale


MEK inhibitors within the same class exhibit marked heterogeneity in their kinase selectivity profiles, pharmacokinetic properties, and tissue distribution, rendering them non-interchangeable for research applications [1]. Pimasertib distinguishes itself from other clinically evaluated MEK inhibitors, such as selumetinib (AZD6244) and trametinib, through its enhanced potency in multiple myeloma models, a distinct metabolic conjugation pathway with phosphoethanolamine, and differential brain pharmacokinetics compared to structurally related analogs like MSC2015103 [2]. The following quantitative evidence demonstrates that pimasertib's unique combination of biochemical potency, cellular efficacy, and in vivo pharmacokinetic behavior substantiates its selection over closely related alternatives for specific experimental contexts.

Pimasertib Comparative Evidence


Potency vs. Selumetinib in Multiple Myeloma

In direct head-to-head comparison within the same multiple myeloma (MM) cellular assay system, pimasertib inhibited growth and survival of MM cells and cytokine-induced osteoclast differentiation with 9- to 10-fold greater potency than the MEK inhibitor selumetinib (AZD6244) . This quantitative superiority was observed across a panel of MM cell lines, establishing pimasertib as the more potent agent for experimental models of multiple myeloma.

Multiple Myeloma MEK1/2 Inhibition Anti-proliferative

Absolute Oral Bioavailability

A dedicated clinical pharmacology study (NCT01713036) in cancer patients established that pimasertib has an absolute oral bioavailability of 73% [1]. This high and well-characterized bioavailability, combined with a median tmax of 0.75 hours (range 0.5–2.5 h) following a 60 mg oral dose, ensures predictable systemic exposure in in vivo preclinical models [1]. In contrast, other MEK inhibitors exhibit variable oral bioavailability; for example, trametinib has a reported bioavailability of approximately 72%, but with a slower absorption profile (tmax ~1.5 h) [2].

Pharmacokinetics Oral Bioavailability In Vivo Studies

Brain Pharmacokinetics vs. MSC2015103

In a direct preclinical comparison of brain pharmacokinetics, pimasertib and the structurally related MEK inhibitor MSC2015103 both crossed the blood-brain barrier, but pimasertib exhibited a distinct temporal profile characterized by rapid brain peak concentration (~1 hour post-administration) with a concomitant ~90% reduction in phospho-ERK levels, followed by relatively rapid clearance from brain tissue [1]. In contrast, MSC2015103 showed prolonged brain retention [1]. This differential profile positions pimasertib as a tool compound for experiments requiring acute, transient MEK inhibition in CNS tissues, whereas MSC2015103 may be preferable for sustained target engagement.

Brain Penetration CNS Pharmacokinetics Target Engagement

Phosphoethanolamine Conjugation Pathway

Pimasertib undergoes a distinctive metabolic conjugation pathway that differentiates it from other MEK inhibitors. In a clinical mass balance study, pimasertib was primarily eliminated via conjugation with phosphoethanolamine to form the major circulating metabolite M554, with 78.9% of the oral [14C] dose recovered as metabolites [1]. This phosphoethanolamine conjugation pathway is not a major route for other MEK inhibitors such as trametinib (primarily deacetylation and glucuronidation) or selumetinib (primarily glucuronidation) [2].

Drug Metabolism Pharmacokinetics Metabolite Identification

Pimasertib Optimal Research Applications


Multiple Myeloma Research Models

Based on the direct head-to-head data demonstrating 9- to 10-fold greater potency than selumetinib (AZD6244) in inhibiting multiple myeloma cell growth and survival , pimasertib is the preferred MEK inhibitor for researchers using multiple myeloma cell lines (e.g., U266, INA-6, H929) or patient-derived xenograft models of multiple myeloma. The compound's enhanced potency allows for lower working concentrations, potentially minimizing off-target effects and improving assay window in high-throughput screening formats.

Rodent Xenograft Oral Dosing

The established absolute oral bioavailability of 73% and rapid absorption (tmax 0.75 h) [1] make pimasertib an excellent candidate for oral gavage dosing in rodent xenograft efficacy studies. This well-characterized pharmacokinetic profile ensures predictable systemic exposure and facilitates pharmacokinetic/pharmacodynamic (PK/PD) modeling. Formulation in 0.5% carboxymethylcellulose/0.25% Tween 20 at doses of 15–30 mg/kg BID has been validated in H929 human plasmacytoma xenograft models .

Acute CNS MEK Inhibition Studies

For experiments investigating MEK/ERK pathway dynamics in brain tissue, such as studies of neuroinflammation, brain metastasis, or blood-brain barrier pharmacology, pimasertib's rapid brain entry and clearance profile [2] makes it suitable for acute, pulsatile target engagement paradigms. The compound achieves ~90% reduction in brain phospho-ERK levels at 1 hour post-dose, providing a defined temporal window for assessing acute pathway inhibition.

PI3K/mTOR Combination Studies

Preclinical studies have demonstrated that pimasertib exhibits synergistic or additive anti-tumor activity when combined with PI3K inhibitors, mTOR inhibitors (everolimus), or multi-targeted kinase inhibitors (sorafenib, regorafenib) in human lung and colon cancer cell lines [3]. The unique phosphoethanolamine conjugation pathway of pimasertib [1] may also mitigate certain drug-drug interaction risks, making it a logical choice for combination therapy research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pimasertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.